Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate
説明
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is a heterocyclic compound featuring a fused pyrrolo-benzoxadiazole core substituted with methoxy, methyl, and ethyl carboxylate groups. The compound’s fused ring system and substituent arrangement influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding or π-π stacking .
特性
分子式 |
C13H13N3O5 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-4-20-13(17)15-7(2)12(19-3)8-5-6-9-10(11(8)15)14-21-16(9)18/h5-6H,4H2,1-3H3 |
InChIキー |
LWPVTMORUZWLIQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C(=C(C2=C1C3=NO[N+](=C3C=C2)[O-])OC)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the aromatic rings.
科学的研究の応用
8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism by which 8-Ethoxycarbonyl-6-methoxy-7-methylpyrrolo[2,3-e]benzofurazan-3-oxide exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic rings and functional groups enable it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Ethyl 2,2-Diethyl-7-Methyl-4,8-Dioxo-2,3,4,8-Tetrahydrothieno[2,3-f]Benzofuran-6-Carboxylate (Compound 2a)
- Structural Similarities: Like the target compound, this derivative features a fused heterocyclic system (thieno-benzofuran) with a methyl group and ethyl carboxylate substituent.
- Key Differences: The presence of a sulfur atom in the thieno ring (vs. The additional diethyl and dioxo groups in 2a may enhance steric bulk compared to the methoxy and methyl groups in the target compound .
Ethyl 5-(1,3-Benzothiazol-2-yl)-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (7g)
- Structural Similarities : Shares a fused pyrazolo-pyridine core with an ethyl carboxylate group.
- Key Differences : The benzothiazole substituent introduces a planar aromatic system, favoring π-π interactions absent in the target compound. The 3-oxo group in 7g may enhance hydrogen-bonding capacity compared to the 3-oxido group in the benzoxadiazole derivative .
Functional Group Analysis
- Methoxy vs. In contrast, methyl groups (e.g., in Compound 2a) primarily contribute steric effects .
- Ethyl Carboxylate Positioning : The 8-carboxylate group in the target compound is positioned to participate in hydrogen bonding or act as a hydrogen-bond acceptor, similar to derivatives like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, where carboxylate groups influence crystal packing via C–H···O interactions .
Pharmacological and Physicochemical Comparisons
DHFR Inhibition Potential
While direct data on the target compound’s bioactivity are unavailable, structurally related heterocycles, such as furo[3,2-g]pteridine derivatives (e.g., Compound 6.1), exhibit dihydrofolate reductase (DHFR) inhibition. Key comparisons include:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, halogens) in similar compounds enhance DHFR inhibition by 12.5–35.4%, suggesting that the methoxy group in the target compound may offer moderate activity .
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing: The target compound’s fused benzoxadiazole system may adopt a planar conformation, akin to Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (monoclinic, P2₁/n symmetry, a = 7.5363 Å, β = 94.465°), where intermolecular C–H···O interactions dominate .
- Hydrogen-Bonding Networks: Unlike compounds with hydroxyl or dioxo groups (e.g., 3-hydroxyquinone derivatives), the target compound’s 3-oxido group may form weaker hydrogen bonds, as seen in Etter’s graph-set analysis of similar systems .
Data Tables
Table 1: Structural and Functional Comparison of Heterocyclic Derivatives
Table 2: Crystallographic Parameters of Related Compounds
| Compound Name | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference ID |
|---|---|---|---|---|---|---|
| Target Compound | Not reported | – | – | – | – | – |
| Ethyl 7-Methyl-thiazolo[3,2-a]pyrimidine-6-carboxylate | P2₁/n | 7.5363 | 18.178 | 16.973 | 94.465 |
生物活性
Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is a synthetic compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.35 g/mol
The biological activity of Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit enzymes related to cancer proliferation and angiogenesis. For instance, it has been shown to affect tubulin polymerization, which is crucial for cell division and growth in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
In Vivo Studies
Animal models have also been utilized to evaluate the therapeutic potential of this compound. Notably, studies involving tumor-bearing mice have shown significant tumor reduction when treated with Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate compared to control groups.
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the disruption of microtubule dynamics.
- Case Study on Lung Cancer : In A549 cells, Ethyl 6-methoxy-7-methyl-3-oxidopyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate was found to induce apoptosis through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
